molecular formula C10H12O2 B1296965 3'-Methoxypropiophenone CAS No. 37951-49-8

3'-Methoxypropiophenone

Cat. No.: B1296965
CAS No.: 37951-49-8
M. Wt: 164.2 g/mol
InChI Key: LPDJHUUWTGXTCU-UHFFFAOYSA-N
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Description

3’-Methoxypropiophenone is an organic compound with the chemical formula C10H12O2. It is characterized by the presence of a methoxy group attached to a benzene ring and a propiophenone moiety. This compound is a colorless to pale yellow liquid under standard conditions and is known for its mild, pleasant aroma. It serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One of the primary methods for synthesizing 3’-Methoxypropiophenone involves the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride.

    Grignard Reaction: Another method involves the reaction of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran solution under the catalytic action of aluminum chloride.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Scientific Research Applications

3’-Methoxypropiophenone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3’-Methoxypropiophenone is an organic compound that belongs to the ketone class of compounds . It serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials . .

Mode of Action

The mode of action of 3’-Methoxypropiophenone primarily involves its role in chemical reactions. Its molecular structure, featuring a propionyl group attached to an anisole moiety, confers its unique reactivity patterns, particularly in electrophilic aromatic substitution reactions . .

Biochemical Pathways

3’-Methoxypropiophenone plays a significant role in various synthetic pathways, driving innovation in material science, medicinal chemistry, and environmental sustainability . It is used in several pathways, each varying in complexity, efficiency, and environmental impact . .

Pharmacokinetics

It is known that 3’-methoxypropiophenone is a yellow to yellow-brown liquid with a boiling point of 259 °c , indicating its stability across a wide range of temperatures, which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3’-Methoxypropiophenone’s action primarily involve its role as an intermediate in the synthesis of various compounds. It is used in the production of various pharmaceuticals, agrochemicals, and organic materials . .

Action Environment

The action of 3’-Methoxypropiophenone can be influenced by various environmental factors. For instance, the synthesis of 3’-Methoxypropiophenone can be achieved through several pathways, each varying in complexity, efficiency, and environmental impact . .

Safety and Hazards

3’-Methoxypropiophenone is classified as a GHS07 substance, indicating that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

3’-Methoxypropiophenone plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyl-CoA ligase and iterative type I polyketide synthase (PKS) in the biosynthesis of secondary metabolites in Aspergillus oryzae . These interactions are crucial for the synthesis of compounds like 2,4’-dihydroxy-3’-methoxypropiophenone, highlighting the compound’s role in complex biochemical pathways .

Cellular Effects

3’-Methoxypropiophenone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like acetyl-CoA ligase and PKS can lead to changes in the production of secondary metabolites, which in turn can affect cellular processes . Additionally, its role in the synthesis of pharmaceuticals suggests that it may have therapeutic effects on certain cell types .

Molecular Mechanism

The molecular mechanism of 3’-Methoxypropiophenone involves its interaction with specific biomolecules. It binds to enzymes like acetyl-CoA ligase and PKS, facilitating the synthesis of secondary metabolites . These interactions can lead to enzyme activation or inhibition, depending on the context. The compound’s ability to modulate gene expression further underscores its significance in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Methoxypropiophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3’-Methoxypropiophenone remains stable under standard conditions, with a boiling point of 259°C and a melting point of around -7°C

Dosage Effects in Animal Models

The effects of 3’-Methoxypropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

3’-Methoxypropiophenone is involved in several metabolic pathways. It interacts with enzymes like acetyl-CoA ligase and PKS, which are essential for the biosynthesis of secondary metabolites . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in complex biochemical networks.

Transport and Distribution

The transport and distribution of 3’-Methoxypropiophenone within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

3’-Methoxypropiophenone’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Comparison with Similar Compounds

    3-Methoxyacetophenone: Similar in structure but with an acetophenone moiety instead of a propiophenone moiety.

    4-Methoxypropiophenone: Differing by the position of the methoxy group on the benzene ring.

Uniqueness:

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJHUUWTGXTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191389
Record name 3'-Methoxypropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37951-49-8
Record name 3′-Methoxypropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37951-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Methoxypropiophenone
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Record name 3'-Methoxypropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-methoxypropiophenone
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(methyloxy)benzaldehyde (0.895 mL, 7.34 mmol) in diethyl ether (10 mL) cooled in an ice bath was added ethylmagnesium bromide (1.0M solution in THF) (11.02 mL, 11.02 mmol), the solution was stirred for 3 h in an ice bath, after which aqueous HCl (0.6M) (20 mL) was added. The aqueous layer was then extracted with DCM (4×30 mL), the combined organic extracts were dried over a phase separating column and concentrated. The residue was used in the next step without any further purification. To a solution of oxalyl chloride (0.964 mL, 11.02 mmol) in DCM (4 mL) cooled to −78° C. was added DMSO (1.042 mL, 14.69 mmol) dropwise, followed by a solution of the material isolated in the first step in DCM (6 mL). The resulting mixture was stirred for 1 h at −78° C. before the addition of triethylamine (5.12 mL, 36.7 mmol), after which the reaction mixture was stirred at −78° C. for 1 h. The reaction was quenched at −78° C. by water (20 mL). The aqueous layer was then extracted with DCM (3×50 mL), the combined organic extracts were dried over a phase separating column and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-25% ethyl acetate in cyclohexane, afforded the title compound (1.126 g). LCMS (A) m/z: 165 [M+1]+, Rt 1.32 min (basic).
Quantity
0.895 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.964 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.042 mL
Type
reactant
Reaction Step Five
Quantity
5.12 mL
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of ethyl magnesium bromide in diethyl ether (58 ml, 3 M) was added dropwise at room temperature to a mixture of 3-methoxy benzonitrile (21.2 g, 0.159 mol) and dry THF (250 ml). When addition was complete the mixture was stirred for 1 h at room temperature, 3 h at 40° C. and finally stirred overnight at room temperature. Water (250 ml) was added followed by a saturated ammonium chloride solution (250 ml) and the mixture was stirred for 1 h at room temperature. The phases were separated and the aqueous phase was extracted with ethyl acetate (100 ml). The combined organic phases was dried over magnesium sulphate and the solvent evaporated in vacuo to give 25.9 g (99%) of 3'-methoxypropiophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 3'-Methoxypropiophenone and what is its significance in natural product chemistry?

A: this compound, also known as 3-Methoxypropiophenone, possesses a simple aromatic ketone structure with a methoxy group (-OCH3) attached to the benzene ring. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. This compound is found in various plant species like Polygala tenuifolia [] and Glehnia littoralis [], where it exists as a natural product often glycosylated with sugars like apiose and glucose.

Q2: How is this compound synthesized and what are its potential industrial applications?

A: this compound can be synthesized through various methods, including reacting m-bromoanisole with magnesium to form a Grignard reagent, which subsequently reacts with propionitrile to yield the final product []. This compound serves as a key intermediate in synthesizing other valuable chemicals and pharmaceuticals. For instance, it acts as a precursor for synthesizing 3-methoxy-4-aminopropiophenone []. Furthermore, its simple structure and reactivity make it valuable for developing novel materials with specific properties.

Q3: Has this compound displayed any notable biological activities in scientific studies?

A: Research suggests that this compound exhibits inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, a model for neuroinflammation []. This finding suggests a potential role for this compound or its derivatives in managing inflammatory conditions, but further research is needed to confirm this.

Q4: What is known about the biosynthesis of this compound in fungal species?

A: Studies on Aspergillus oryzae have identified genes involved in this compound biosynthesis []. The process involves an iterative type I polyketide synthase (PKS) encoded by the gene ppsB and an acetyl-CoA ligase encoded downstream of ppsB. This finding highlights the diverse biosynthetic pathways present in nature for producing this compound.

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